An inositol

Inositol Phosphate Pharmacology Calcium Signaling Receptor Pharmacology

1L-chiro-Inositol (LCI) is structurally distinct from myo-inositol—isomer substitution causes complete loss of function at Ins(1,4,5)P3 receptors and in insulin signaling. LCI stimulates GLUT4 translocation at 0.1 mM (10× more potent than myo-inositol). Its derivatives act as selective 5-phosphatase inhibitors (Ki=300 nM) and partial InsP3 receptor agonists. For calcium signaling, insulin sensitization, or glycobiology, LCI is the essential chiral scaffold. Source the correct isomer to ensure experimental reproducibility.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 551-72-4
Cat. No. B600494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAn inositol
CAS551-72-4
SynonymsLevoinositol
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
InChIKeyCDAISMWEOUEBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1L-chiro-Inositol (CAS 551-72-4): Stereochemically Defined Cyclitol for Research in Insulin Signaling, Polyol Metabolism, and Inositol Phosphate Pharmacology


1L-chiro-Inositol (CAS 551-72-4), also referred to as L-(−)-chiro-inositol or LCI, is a naturally occurring stereoisomer of inositol (cyclohexane-1,2,3,4,5,6-hexol) with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol [1]. It is the enantiomer of 1D-chiro-inositol and is distinguished by its specific spatial arrangement of hydroxyl groups around the cyclohexane ring, which is critical for its biological recognition [2]. As a chiral cyclitol, 1L-chiro-inositol serves as a key precursor and scaffold for the synthesis of novel inositol phosphate analogs and glycosylated derivatives, and it is investigated for its potential to modulate insulin signaling and glucose metabolism [3].

Why Generic Inositol Substitution Fails: The Critical Distinction of 1L-chiro-Inositol Stereochemistry


The biological functions of inositol stereoisomers are not interchangeable. While myo-inositol is the most abundant isomer in nature and serves as a fundamental component of phosphatidylinositol lipid signaling, 1L-chiro-inositol and its enantiomer, 1D-chiro-inositol, exhibit distinct and often non-overlapping biological activities due to their unique three-dimensional structures [1]. Substituting 1L-chiro-inositol with myo-inositol or other isomers will result in a complete loss of function in stereospecific systems, such as the myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) receptor or specific enzyme active sites designed for the L-chiro configuration [2]. The differential effects on hepatic lipid metabolism and glucose uptake in specific tissues further underscore that 'inositol' is a class of compounds, not a single entity, and the selection of the precise isomer is paramount for experimental reproducibility and targeted therapeutic development [3].

Quantitative Differential Evidence for 1L-chiro-Inositol (CAS 551-72-4) Against Key Comparators


1L-chiro-Inositol-Derived Trisphosphorothioate: A Unique Partial Agonist at the Platelet Ins(1,4,5)P3 Receptor

1L-chiro-Inositol 2,3,5-trisphosphorothioate, a synthetic derivative of 1L-chiro-inositol, acts as a partial agonist at the myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) receptor, a property not shared by the natural ligand, D-myo-inositol 1,4,5-trisphosphate, or other inositol isomers [1]. This compound was found to inhibit the Ca2+ release response to Ins(1,4,5)P3 with a Ki value of 6 µM, which is virtually identical to its EC50 for Ca2+ release, demonstrating its partial agonist nature [1]. This contrasts sharply with the full agonist activity of the endogenous ligand and provides a unique pharmacological tool.

Inositol Phosphate Pharmacology Calcium Signaling Receptor Pharmacology

Potent and Selective Inhibition of Ins(1,4,5)P3 5-Phosphatase by an L-chiro-Inositol Derivative

The L-chiro-inositol-derived compound, L-chiro-inositol 1,4,6-trisphosphorothioate (L-chiro-Ins(1,4,6)PS3), is a highly potent and selective inhibitor of the enzyme myo-inositol 1,4,5-trisphosphate 5-phosphatase [1]. It inhibited the 5-phosphatase with a Ki of 300 nM [1]. Critically, at the doses tested, it did not interact with the Ins(1,4,5)P3 receptor or with 3-kinase, demonstrating its high selectivity for the 5-phosphatase enzyme [1]. This is in stark contrast to the endogenous substrate, Ins(1,4,5)P3, which is rapidly metabolized by multiple enzymes.

Enzyme Inhibition Signal Transduction Inositol Phosphate Metabolism

Concentration-Dependent Insulin-Mimetic Activity of 1L-chiro-Inositol in Muscle Cells

In an in vitro model of insulin action using rat L6 myotubes, 1L-chiro-inositol demonstrated a clear concentration-dependent stimulation of glucose uptake [1]. At a concentration of 0.1 mM, 1L-chiro-inositol was among a select group of inositol derivatives (also including d-chiro-inositol, epi-inositol, and muco-inositol) that significantly induced glucose uptake, whereas myo-inositol was inactive at this concentration [1]. At a higher concentration of 1 mM, a broader range of inositols, including myo-inositol, became active, but the effect of 1L-chiro-inositol and the other active isomers at 0.1 mM was more pronounced [1].

Insulin Signaling Glucose Uptake Metabolic Research

Divergent Effects on Hepatic Lipid Metabolism Compared to myo- and D-chiro-Inositol

A study investigating the effects of dietary inositol stereoisomers (0.2% w/w) on hepatic lipids in rats fed a DDT-supplemented diet revealed distinct and opposing outcomes [1]. Dietary supplementation with myo-inositol (MI) reduced hepatic lipid accumulation, whereas both D-chiro-inositol (DCI) and 1L-chiro-inositol (LCI) promoted a further increase in hepatic lipids [1]. Furthermore, MI enhanced the hepatic free MI level and the phosphatidylinositol/phosphatidylcholine ratio, but DCI reduced both the level and the ratio [1]. The effect of LCI on these specific markers was not quantified in the abstract, but it is clearly distinguished from MI and grouped with DCI in promoting lipid accumulation.

Hepatic Metabolism Lipid Metabolism Nutritional Biochemistry

Stereospecific Binding Affinity to the Ins(1,4,5)P3 Receptor Compared to the Endogenous Ligand

The L-chiro-inositol-derived analog, L-chiro-inositol 2,3,5-trisphosphate (L-ch-Ins(2,3,5)P3), binds to the Ins(1,4,5)P3 receptor with a Ki of 60.4 nM [1]. While this is a high affinity, it is approximately 10-fold lower than the affinity of the endogenous ligand, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), which has a KD of 5.9 nM [1]. This quantitative difference in binding affinity provides a clear, measurable parameter distinguishing the stereospecific interaction of the L-chiro scaffold with this critical signaling receptor.

Receptor Binding Inositol Phosphate Pharmacology Calcium Signaling

Enzymatic Synthesis Yields for Galactosylated Derivatives Across Inositol Isomers

The enzyme-catalyzed synthesis of galactosylated inositol derivatives using β-galactosidase from Thermoanaerobacter sp. strain TP6-B1 demonstrated comparable yields across different inositol acceptors, including 1L-chiro-inositol, 1D-chiro-inositol, and myo-inositol [1]. The combined yield of products from the galactosylation of these compounds ranged from 46% to 64% [1]. While 1L-chiro-inositol does not show a superior yield in this system, the data confirm that it serves as an equally viable acceptor substrate, which is essential for the production of structurally defined, biologically active galactosides for research applications.

Enzymatic Synthesis Glycobiology Chemical Biology

Validated Research and Industrial Application Scenarios for 1L-chiro-Inositol (CAS 551-72-4)


Synthesis of Novel Inositol Phosphate (InsP) Receptor Ligands

Researchers aiming to develop new pharmacological tools or drug leads targeting the inositol phosphate signaling pathway should prioritize 1L-chiro-inositol as a chiral scaffold. The evidence demonstrates that its derivatives can act as partial agonists [1] or high-affinity binders [2] at the Ins(1,4,5)P3 receptor, offering a distinct pharmacological profile compared to the full agonist activity of the endogenous ligand. Furthermore, specific L-chiro-inositol derivatives have been identified as potent and selective inhibitors of the 5-phosphatase enzyme (Ki = 300 nM) [3], a property not exhibited by myo-inositol-based analogs. This unique activity profile makes 1L-chiro-inositol the essential starting material for any program focused on modulating this key calcium signaling pathway.

Investigating Stereospecific Insulin-Mimetic Mechanisms

Studies focused on the insulin-mimetic or insulin-sensitizing properties of cyclitols require the use of 1L-chiro-inositol to parse stereospecific effects. The data show that 1L-chiro-inositol stimulates glucose uptake in muscle cells at a 10-fold lower concentration (0.1 mM) than myo-inositol [4]. This higher potency suggests a more efficient interaction with the cellular machinery regulating GLUT4 translocation. Using 1L-chiro-inositol, rather than a generic inositol mixture or myo-inositol, is crucial for isolating the specific signaling pathways involved and for developing more potent insulin-sensitizing agents.

Differentiating Inositol Isomer Effects in Hepatic Metabolic Studies

In nutritional biochemistry and metabolic disease research, using 1L-chiro-inositol is essential for elucidating the distinct, and sometimes opposing, physiological roles of individual inositol isomers. The evidence clearly shows that dietary 1L-chiro-inositol and myo-inositol have divergent effects on hepatic lipid accumulation in vivo, with 1L-chiro-inositol promoting lipid accumulation in a specific disease model [5]. Researchers investigating the impact of dietary cyclitols on liver health or lipid metabolism must therefore use defined, individual isomers like 1L-chiro-inositol to obtain interpretable and reproducible results, as substitution with myo-inositol would lead to an entirely different experimental outcome.

Enzymatic Synthesis of Defined Galactosylated Cyclitols

For chemists and biochemists engaged in glycobiology research or the synthesis of complex natural product analogs, 1L-chiro-inositol is a valuable acceptor substrate. Its utility in the enzymatic synthesis of galactosylated derivatives has been demonstrated, with yields comparable to other inositol isomers (46-64%) [6]. This allows for the scalable and regioselective production of novel galacto-cyclitols, which can be used to probe lectin binding, cell surface interactions, or serve as intermediates in more complex synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for An inositol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.